2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester typically involves the esterification of 2-propenoic acid with 2-[[(1-methylethoxy)carbonyl]amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 2-[[(1-methylethoxy)carbonyl]amino]ethanol.
Polymerization: The compound can participate in free-radical polymerization reactions to form polymers with various properties.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2-[[(1-methylethoxy)carbonyl]amino]ethanol.
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Derivatives with different functional groups replacing the ester group.
Scientific Research Applications
2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes free-radical initiation, propagation, and termination steps to form polymer chains. In biological systems, the ester group can be hydrolyzed to release active compounds that interact with cellular targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, ethyl ester:
2-Propenoic acid, ethyl ester:
Uniqueness
2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo polymerization and substitution reactions makes it valuable in the synthesis of specialized materials and compounds.
Properties
IUPAC Name |
2-(propan-2-yloxycarbonylamino)ethyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-8(11)13-6-5-10-9(12)14-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKFUBKDWOPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074254 | |
Record name | 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116325-79-2 | |
Record name | 2-[[(1-Methylethoxy)carbonyl]amino]ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116325-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(((1-methylethoxy)carbonyl)amino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116325792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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